4-Methylhippuric acid

Description

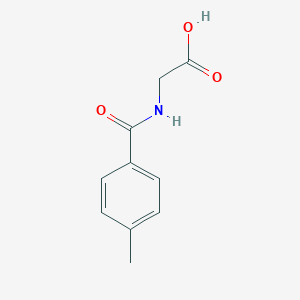

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSCPTLHWVWLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181580 | |

| Record name | 4-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27115-50-0 | |

| Record name | p-Methylhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27115-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-toluoyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QOX0DSK6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methylhippuric acid (4-MHA), a significant metabolite of p-xylene (B151628).[1][2][3] Understanding these properties is crucial for its application as a biomarker for xylene exposure, in toxicological studies, and as a building block in organic synthesis.[1][4][5][6]

Core Chemical and Physical Properties

This compound, also known as N-(p-Toluoyl)glycine or p-Toluric acid, is a carboxylic acid and an N-acylglycine derivative.[4][7][8] It presents as a white crystalline powder.[4][8][9]

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 27115-50-0 | [6][7] |

| Molecular Formula | C₁₀H₁₁NO₃ | [9][10][11] |

| Molecular Weight | 193.20 g/mol | [3][5][7][10] |

| Synonyms | N-(4-Methylbenzoyl)glycine, p-Toluric acid, N-(p-toluoyl)glycine | [2][7] |

| InChI Key | NRSCPTLHWVWLLH-UHFFFAOYSA-N | [7] |

| SMILES | Cc1ccc(cc1)C(=O)NCC(O)=O | [7] |

Physicochemical Data

Quantitative physicochemical data are essential for experimental design, including dissolution, formulation, and analytical method development.

| Property | Value | Source |

| Melting Point | 162 - 166 °C | [10] |

| 163 - 165 °C (lit.) | [4][7][8][9] | |

| Appearance | White Crystalline Powder/Solid | [4][8][10] |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and ether. | [8] |

| pKa (Strongest Acidic) | 3.74 (Predicted) | |

| logP (Octanol-Water) | 1.04 (Predicted) | |

| Polar Surface Area | 66.4 Ų |

Reactivity and Stability

-

Stability : this compound is stable under normal storage conditions.[10] It is recommended to keep the compound in a dry, cool, and well-ventilated place in a tightly closed container.[10]

-

Incompatible Materials : It is incompatible with strong oxidizing agents.[10]

-

Hazardous Decomposition Products : Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10]

-

Hazardous Polymerization : Hazardous polymerization does not occur.[10][12]

Metabolic Pathway and Biological Significance

This compound is the major urinary metabolite of p-xylene, a common industrial solvent.[1][4] Its presence in urine is a reliable biomarker for monitoring occupational and environmental exposure to xylene.[1][6][13] The metabolic conversion process occurs primarily in the liver.

The metabolic pathway is as follows:

-

Oxidation : p-Xylene is first oxidized to form p-toluic acid (4-methylbenzoic acid).[1]

-

Conjugation : The resulting p-toluic acid is then conjugated with the amino acid glycine (B1666218).[1]

-

Excretion : This final product, this compound, is then excreted in the urine.[1]

Caption: Metabolic pathway of p-xylene to this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Schotten-Baumann reaction, analogous to the synthesis of hippuric acid.[14] This involves the acylation of glycine with p-toluoyl chloride.

Methodology:

-

Glycine Dissolution : Dissolve glycine in a 10% sodium hydroxide (B78521) (NaOH) solution within a conical flask.

-

Acylation : Add p-toluoyl chloride to the solution in portions. Stopper the flask and shake vigorously after each addition to allow the reaction to proceed.

-

Precipitation : Once the reaction is complete, cool the solution with ice and acidify it slowly with concentrated hydrochloric acid (HCl) until it is acidic to litmus (B1172312) paper. This will cause the this compound to precipitate out of the solution.

-

Filtration and Washing : Collect the crystalline precipitate using a Buchner funnel. Wash the product with cold water to remove impurities.

-

Purification (Recrystallization) : Dissolve the crude product in boiling water. If the solution is colored, add decolorizing charcoal and filter the hot solution. Allow the filtrate to cool slowly to form pure crystals.

-

Drying : Collect the purified crystals by filtration and dry them thoroughly.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. p-Methylhippuric Acid | C10H11NO3 | CID 97479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 27115-50-0 [chemicalbook.com]

- 5. goldbio.com [goldbio.com]

- 6. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 7. 4-メチル馬尿酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. This compound CAS#: 27115-50-0 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. GSRS [precision.fda.gov]

- 12. sdfine.com [sdfine.com]

- 13. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 14. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Methylhippuric Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4-Methylhippuric acid, a significant biomarker for xylene exposure. The information is curated for professionals in research and development, offering detailed insights into its chemical properties and manufacturing pathways.

Chemical Structure and Identification

This compound, systematically named 2-[(4-methylbenzoyl)amino]acetic acid, is an acylated glycine (B1666218). Its structure features a 4-methylbenzoyl group attached to the nitrogen atom of a glycine molecule.[1][2] This compound is a key metabolite of p-xylene, and its presence in urine is a reliable indicator of exposure to this common industrial solvent.[1][2]

Below is a diagram illustrating the chemical structure of this compound.

References

The Biological Significance of 4-Methylhippuric Acid in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhippuric acid (4-MHA), a primary metabolite of the aromatic hydrocarbon p-xylene (B151628), has emerged as a critical biomarker in metabolic and toxicological studies. Its presence and concentration in biological matrices, particularly urine, serve as a reliable indicator of occupational and environmental exposure to xylenes, a group of solvents widely used in industrial processes. This technical guide provides an in-depth exploration of the biological significance of 4-MHA, its metabolic pathway, and its role in assessing xylene exposure. Furthermore, this document outlines detailed experimental protocols for the quantification of 4-MHA, presents a summary of quantitative data, and discusses its limited known direct biological effects beyond its function as a biomarker.

Introduction

Xylene, a volatile organic compound existing in three isomeric forms (ortho-, meta-, and para-xylene), is extensively used as a solvent in various industries, including paint, rubber, and leather, and is a component of gasoline.[1][2][3] Human exposure to xylene can occur through inhalation, ingestion, or dermal contact, leading to a range of adverse health effects, primarily targeting the central nervous system.[1][3][4] Understanding the metabolic fate of xylene is crucial for assessing exposure levels and mitigating potential health risks. This compound, the glycine (B1666218) conjugate of p-toluic acid, is the principal urinary metabolite of p-xylene.[5][6] Its detection and quantification in urine provide a non-invasive and specific method for biological monitoring of xylene exposure.[7][8]

Metabolic Pathway of p-Xylene to this compound

The biotransformation of p-xylene to this compound is a multi-step process primarily occurring in the liver. This pathway enhances the water solubility of the parent compound, facilitating its excretion from the body.

The metabolic cascade begins with the oxidation of one of the methyl groups of p-xylene, catalyzed by cytochrome P450 enzymes, to form p-methylbenzyl alcohol.[5][6] This intermediate is then further oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield p-toluic acid (4-methylbenzoic acid).[5][6] The final step in the pathway is the conjugation of p-toluic acid with the amino acid glycine, a reaction mediated by the enzyme glycine N-acyltransferase, to form this compound.[6][9] This final product is then readily excreted in the urine.[5][6]

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. hsl.gov.uk [hsl.gov.uk]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 2-3-4 Methylhippuric Acid (2,-3-,4-MHA) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. cdc.gov [cdc.gov]

- 6. This compound | Rupa Health [rupahealth.com]

- 7. researchgate.net [researchgate.net]

- 8. goldbio.com [goldbio.com]

- 9. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

4-Methylhippuric acid as a biomarker for xylene exposure.

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Xylene, a prevalent aromatic hydrocarbon in industrial and laboratory settings, poses potential health risks upon exposure. Monitoring this exposure is critical for occupational safety and toxicological studies. The primary urinary metabolite of p-xylene (B151628), 4-methylhippuric acid (4-MHA), serves as a reliable and specific biomarker for assessing recent xylene exposure. This technical guide provides a comprehensive overview of 4-MHA as a biomarker, including the metabolic pathways of xylene, detailed experimental protocols for 4-MHA quantification in urine, and a summary of quantitative data to aid in the interpretation of biomonitoring results. This document is intended for researchers, scientists, and drug development professionals involved in toxicology, occupational health, and environmental exposure studies.

Introduction

Xylene is an aromatic hydrocarbon with three isomers: ortho- (o-xylene), meta- (m-xylene), and para- (p-xylene). It is widely used as a solvent in various industries, including paint, rubber, and printing, as well as in laboratory settings for tissue processing.[1][2] Human exposure to xylene can occur through inhalation, dermal contact, and ingestion, leading to potential adverse health effects on the central nervous system, respiratory system, and other organs.[2][3]

Biomonitoring of xylene exposure is essential for assessing occupational and environmental health risks. While direct measurement of xylene in blood or breath is possible, the analysis of its urinary metabolites offers a non-invasive and reliable method for determining recent exposure.[4] Upon absorption, xylene is metabolized in the liver, primarily to its corresponding methylbenzoic acids, which are then conjugated with glycine (B1666218) to form methylhippuric acids (MHAs) that are excreted in the urine.[5][6] Specifically, p-xylene is metabolized to this compound (also known as p-methylhippuric acid), making it a specific biomarker for p-xylene exposure.[7]

This guide focuses on this compound, providing detailed methodologies for its detection and quantification, presenting relevant quantitative data for context, and illustrating the key pathways and workflows involved.

Metabolism of Xylene to this compound

The biotransformation of xylene to methylhippuric acid is a two-phase process that primarily occurs in the liver.

Phase I Metabolism: The initial step involves the oxidation of a methyl group of the xylene isomer by cytochrome P450 enzymes to form the corresponding methylbenzyl alcohol.[5] This is then further oxidized by alcohol and aldehyde dehydrogenases to the corresponding methylbenzoic acid (toluic acid).[5][6]

Phase II Metabolism: In the second phase, the methylbenzoic acid undergoes conjugation with the amino acid glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase. This results in the formation of methylhippuric acid, which is then readily excreted in the urine.[5][6][8] More than 95% of absorbed xylene is metabolized and excreted as methylhippuric acid.[4][9]

The metabolic pathway for p-xylene to this compound is depicted below.

Data Presentation: Quantitative Levels of Methylhippuric Acid

The concentration of methylhippuric acid in urine is a key indicator of xylene exposure. The following tables summarize quantitative data from various sources to provide reference values and context for interpreting results.

Table 1: Biological Exposure Indices and Reference Values for Methylhippuric Acid in Urine

| Parameter | Value | Population/Condition | Source |

| Biological Exposure Index (BEI®) | 1.5 g/g creatinine (B1669602) | End of shift urine sample for occupational exposure to xylene | [1][10][11] |

| Biological Tolerance Value (BAT) | 2.0 g/L | End of exposure or end of shift | [11] |

| Unexposed Population | Not detected or < 0.01 g/g creatinine | General population without occupational exposure | [11][12] |

| Smokers vs. Non-smokers | Significantly higher levels in smokers | General population | [5] |

Table 2: Urinary Methylhippuric Acid Concentrations in Exposed Populations

| Industry/Exposure Scenario | Xylene Air Concentration (TWA) | Mean Urinary MHA Concentration | Source |

| Paint Industry Workers | 0 - 865 mg/m³ (median 69 mg/m³) | Varied, correlated with exposure | [4][13] |

| Printing Industry Workers | o-xylene: 29.22 ppm, m-xylene: 35.94 ppm, p-xylene: 51.20 ppm | o-MHA: 0.11 g/g creatinine, m/p-MHA: 0.19 g/g creatinine | [14] |

| Gas Station Workers | Not specified | 2-MHA: 0.017 g/g creatinine, 3-MHA: 0.012 g/g creatinine, 4-MHA: 0.011 g/g creatinine | [9][15] |

| Acute Inhalation Poisoning | High, not quantified | 2.57 and 2.68 g/g creatinine | [4][9] |

Table 3: Analytical Method Performance for Methylhippuric Acid Quantification

| Analytical Method | Limit of Detection (LOD) | Linearity Range | Recovery | Source |

| HPLC-UV (NIOSH 8301) | 4-6 µg/mL | 10 - 1000 µg/mL | Not specified | [16][17] |

| HPLC-DAD | 0.12 - 0.46 µg/mL | 1.91 - 2974.20 µg/mL | 83.17% - 104.45% | [18] |

| GC-FID | Not specified | Not specified | Not specified | [8] |

| MEKC | 0.5 g/L | 0.5 - 5.0 g/L | Not specified |

Experimental Protocols

The quantification of this compound in urine is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Below are detailed methodologies for these analyses.

HPLC-UV Method (Based on NIOSH Method 8301)

This method is widely used for the determination of hippuric and methylhippuric acids in urine.

4.1.1. Reagents and Materials

-

This compound standard

-

Hydrochloric acid (6N)

-

Sodium chloride

-

Ethyl acetate (B1210297) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Glacial acetic acid

-

Synthetic urine (for calibration standards)

-

HPLC system with UV detector

-

Reversed-phase C18 column

-

Centrifuge

-

Nitrogen evaporator

4.1.2. Sample Collection and Preparation

-

Collect end-of-shift urine samples in polyethylene (B3416737) bottles containing a few crystals of thymol as a preservative.[16][19]

-

Store samples at 4°C if analyzed within a week, or at -20°C for longer storage.[19]

-

Perform a creatinine determination on an aliquot of the urine sample.[16]

-

Pipette 1.0 mL of the urine sample into a 15-mL glass tube.[16][19]

-

Add 80 µL of 6N HCl and 0.3 g of sodium chloride. Mix thoroughly.[16][19]

-

Add 4.0 mL of ethyl acetate and mix by rotation for 2 minutes.[16]

-

Centrifuge at approximately 1000 x g for 5-10 minutes to separate the layers.[9][16]

-

Transfer 200 µL of the upper organic layer to a clean vial.[9][16]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30-40°C.[9][16]

-

Reconstitute the residue in 200 µL of the mobile phase or distilled water.[9][16]

4.1.3. HPLC-UV Analysis

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid (e.g., 84:16:0.025 v/v/v).[2] The mobile phase composition may vary.[9][18]

4.1.4. Calibration and Quantification Prepare calibration standards of this compound in synthetic urine over a concentration range relevant to expected sample concentrations (e.g., 10 to 1000 µg/mL).[16] Process the standards in the same manner as the urine samples. Construct a calibration curve by plotting the peak area or height against the concentration. Calculate the concentration of 4-MHA in the urine samples from the calibration curve and normalize to the creatinine concentration.

Gas Chromatography (GC) Method

GC analysis of methylhippuric acids typically requires derivatization to increase their volatility.

4.2.1. Sample Preparation and Derivatization

-

Follow the sample collection and initial extraction steps (1-7) as described for the HPLC method.

-

Evaporate the ethyl acetate extract to dryness.

-

Derivatize the residue to form methyl esters. A common method is to add a solution of diazomethane (B1218177) in ether until a yellow color persists.[8] Alternatively, methylation can be achieved using methanol (B129727) in an acidic medium.[20]

-

After derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent like methanol for injection into the GC.[8]

4.2.2. GC-FID Analysis

-

Column: A non-polar capillary column (e.g., DB-1) is often used.[21]

-

Injector and Detector Temperatures: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C and ramping up to 250°C.

-

Carrier Gas: Helium or nitrogen.

-

Detector: Flame Ionization Detector (FID).

4.2.3. Calibration and Quantification Similar to the HPLC method, prepare and process calibration standards. An internal standard, such as heptadecanoic acid, is often added before the extraction to improve accuracy and precision.[5][8]

Conclusion

This compound is a well-established and reliable biomarker for assessing exposure to p-xylene. Its measurement in urine provides a non-invasive method for biological monitoring in occupational and environmental settings. The analytical methods, particularly HPLC-UV based on NIOSH method 8301, are robust and have been validated in numerous studies. The quantitative data provided in this guide, including the established Biological Exposure Index, serves as a valuable resource for interpreting biomonitoring results. Accurate and consistent application of the detailed experimental protocols is crucial for obtaining reliable data to ensure workplace safety and to further understand the toxicology of xylene. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize this compound as a biomarker in their studies.

References

- 1. jcdr.net [jcdr.net]

- 2. Hippuric and Methyl Hippuric Acids in Urine (8301) - Wikisource, the free online library [en.wikisource.org]

- 3. Measurement of urinary hippuric and m-methylhippuric acids by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Measurement of urinary hippuric and m-methylhippuric acids by gas chromatography | Occupational & Environmental Medicine [oem.bmj.com]

- 6. This compound | Rupa Health [rupahealth.com]

- 7. Excretion of methylhippuric acids in urine of workers exposed to a xylene mixture: comparison among three xylene isomers and toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement by gas chromatography of urinary hippuric acid and methylhippuric acid as indices of toluene and xylene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 10. mayocliniclabs.com [mayocliniclabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning: Estimation of Ingested Xylene Volume and Association with Clinical Outcome Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Correlation of xylene exposure and methyl hippuric acid excretion in urine among paint industry workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. researchgate.net [researchgate.net]

- 16. cdc.gov [cdc.gov]

- 17. Page:NIOSH Manual of Analytical Methods - 8301.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 18. researchgate.net [researchgate.net]

- 19. synectics.net [synectics.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Journey of a Biomarker: A Technical Guide to the Urinary Excretion Kinetics of 4-Methylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the urinary excretion kinetics of 4-Methylhippuric acid (4-MHA), a key biomarker for assessing exposure to xylene. Understanding the absorption, metabolism, and elimination of this compound is crucial for toxicological studies, occupational health monitoring, and the development of therapeutic interventions. This document synthesizes key findings from pivotal studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and procedural pathways.

Introduction: this compound as a Biomarker

This compound is the principal urinary metabolite of p-xylene (B151628), an aromatic hydrocarbon widely used in industrial solvents, paints, and gasoline.[1] Upon inhalation or dermal absorption of xylene, it undergoes a two-step metabolic process. Initially, the methyl group of xylene is oxidized to form p-toluic acid. Subsequently, p-toluic acid is conjugated with the amino acid glycine (B1666218) to produce this compound, which is then efficiently excreted in the urine.[1] Due to this metabolic pathway, the concentration of 4-MHA in urine serves as a reliable and specific indicator of xylene exposure.

Metabolic and Excretion Pathway

The biotransformation of p-xylene to this compound and its subsequent urinary excretion is a critical process in the detoxification of this solvent. The pathway involves enzymatic oxidation followed by a conjugation reaction, primarily occurring in the liver.

Quantitative Urinary Excretion Kinetics

The urinary excretion of this compound following xylene exposure is characterized by a biphasic elimination pattern. This suggests a two-compartment model for xylene distribution and elimination in the body, with an initial rapid elimination phase followed by a slower phase.[2] The slower phase is believed to represent the gradual release of xylene from adipose tissue.

Several key studies have quantified the kinetic parameters of 4-MHA excretion. The following tables summarize the findings from these seminal works.

Table 1: Summary of Urinary Excretion Kinetic Parameters for Methylhippuric Acid

| Parameter | Value | Study |

| Total Excretion | ~72% of absorbed m-xylene (B151644) | Ogata et al. (1970)[3] |

| Nearly quantitative recovery of daily uptake | Riihimäki (1979)[2] | |

| Elimination Half-Life (t½) | Rapid Phase (α): ~1 hour | Riihimäki (1979)[2] |

| Slow Phase (β): ~20 hours | Riihimäki (1979)[2] | |

| Peak Excretion | Occurs within a few hours post-exposure | Senczuk & Orłowski (1978)[4] |

Table 2: Time-Course of m-Methylhippuric Acid Excretion After Controlled m-Xylene Inhalation

Note: Specific time-course data from early studies is often presented graphically. The following is a descriptive summary based on the findings of Senczuk & Orłowski (1978), who exposed volunteers to m-xylene vapor at concentrations of 100, 300, and 600 mg/m³.

| Time Post-Exposure | Excretion Rate Description |

| During Exposure (0-8 hours) | The rate of excretion increases steadily, reaching a maximum towards the end of the exposure period. |

| Immediately Post-Exposure (8-12 hours) | A rapid decline in the excretion rate is observed, corresponding to the initial fast elimination phase. |

| Later Post-Exposure (>12 hours) | The excretion rate continues to decrease, but at a much slower pace, reflecting the elimination from deeper tissue compartments. |

Experimental Protocols for Quantification

The accurate quantification of this compound in urine is essential for kinetic studies and biological monitoring. The most common analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Sample Collection and Preparation

Urine samples are typically collected at timed intervals following exposure. For occupational monitoring, end-of-shift samples are common. To prevent degradation, samples should be preserved, often with thymol, and stored at 4°C or frozen until analysis.

The general workflow for sample preparation involves extraction of the acidic 4-MHA from the urine matrix, followed by derivatization (for GC analysis) or direct injection (for HPLC).

Gas Chromatography (GC) Method

GC methods for 4-MHA analysis typically require a derivatization step to increase the volatility of the analyte. Methylation with diazomethane (B1218177) is a common approach.

Table 3: Example of a Gas Chromatography Protocol

| Parameter | Description |

| Extraction | Urine is acidified with hydrochloric acid and extracted with ethyl acetate.[5] |

| Internal Standard | Heptadecanoic acid is often used as an internal standard.[6] |

| Derivatization | The dried extract is methylated using a diazomethane-ether-ethanol solution.[5] |

| Column | A non-polar or medium-polarity column is typically used. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used for detection. |

| Quantification | The peak area ratio of the 4-MHA methyl ester to the internal standard is used for quantification against a calibration curve.[6] |

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers the advantage of analyzing 4-MHA without the need for derivatization. Reversed-phase chromatography is the most common separation mode.

Table 4: Example of a High-Performance Liquid Chromatography Protocol (based on NIOSH Method 8301)[1]

| Parameter | Description |

| Extraction | Urine is acidified, saturated with sodium chloride, and extracted with ethyl acetate. |

| Column | A reversed-phase C18 column is used. |

| Mobile Phase | An isocratic mobile phase of water, acetonitrile, and glacial acetic acid (e.g., 84:16:0.025 v/v/v). |

| Flow Rate | Typically around 1.5 mL/min. |

| Detector | UV detection at 254 nm. |

| Quantification | Peak height or area is compared to standards prepared in synthetic urine. |

More recent methods may utilize Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) for enhanced sensitivity and specificity.[7]

Factors Influencing Excretion Kinetics

Several factors can influence the metabolism and excretion of xylene, and consequently, the urinary levels of this compound. These include:

-

Co-exposure to other solvents: Other substances that are metabolized by the same enzymatic pathways can competitively inhibit xylene metabolism.

-

Alcohol consumption: Alcohol can inhibit the metabolism of xylene, leading to altered excretion profiles.

-

Physical activity: Increased physical activity can enhance the uptake of xylene, potentially leading to higher urinary 4-MHA concentrations.

-

Individual variability: Genetic polymorphisms in metabolizing enzymes can lead to inter-individual differences in excretion kinetics.

Conclusion

The urinary excretion kinetics of this compound are well-characterized, exhibiting a biphasic elimination pattern that reflects the distribution of its parent compound, xylene, in the body. The rapid initial phase and slower terminal phase have been quantified in several human studies. Standardized analytical methods, primarily GC and HPLC, allow for the reliable quantification of 4-MHA in urine, making it an invaluable biomarker for assessing xylene exposure in both research and occupational health settings. A thorough understanding of these kinetic principles and analytical methodologies is paramount for the accurate interpretation of biomonitoring data and for advancing our knowledge in toxicology and drug development.

References

- 1. cdc.gov [cdc.gov]

- 2. Kinetics of m-xylene in man: General features of absorption, distribution, biotransformation and excretion in repetitive inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary excretion of hippuric acid and m- or p-methylhippuric acid in the urine of persons exposed to vapours of toluene and m- or p-xylene as a test of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption of m-xylene vapours through the respiratory tract and excretion of m-methylhippuric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement by gas chromatography of urinary hippuric acid and methylhippuric acid as indices of toluene and xylene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oem.bmj.com [oem.bmj.com]

- 7. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]

An In-Depth Technical Guide to the Metabolism of p-Xylene to 4-Methylhippuric Acid in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of para-xylene (p-xylene) to 4-methylhippuric acid in humans. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the toxicokinetics and biomarker assessment of xylene exposure. This document details the enzymatic processes, presents quantitative data from human studies, outlines experimental protocols for metabolite analysis, and provides visual representations of the key pathways and workflows.

Introduction

p-Xylene (B151628) is an aromatic hydrocarbon widely used as a solvent in various industrial applications, including the manufacturing of plastics, paints, and synthetic fibers.[1] Human exposure to p-xylene can occur through inhalation, dermal contact, and ingestion, with occupational settings being a primary source of exposure.[2] Understanding the metabolism of p-xylene is crucial for assessing exposure levels, elucidating mechanisms of toxicity, and developing effective safety guidelines. The primary urinary metabolite of p-xylene, this compound, serves as a reliable biomarker for monitoring human exposure.[3] This guide will delve into the core aspects of this metabolic conversion.

The Metabolic Pathway of p-Xylene to this compound

The biotransformation of p-xylene to this compound is a multi-step process that primarily occurs in the liver. This pathway involves a series of enzymatic reactions designed to increase the water solubility of the compound, thereby facilitating its excretion from the body. The overall pathway can be summarized in four key steps:

-

Hydroxylation of p-Xylene: The initial and rate-limiting step is the oxidation of one of the methyl groups of p-xylene to form p-methylbenzyl alcohol. This reaction is catalyzed by the cytochrome P450 (CYP) family of enzymes, predominantly CYP2E1.[4]

-

Oxidation of p-Methylbenzyl Alcohol: The newly formed p-methylbenzyl alcohol is then oxidized to p-tolualdehyde. This conversion is carried out by alcohol dehydrogenases (ADHs).

-

Oxidation of p-Tolualdehyde: Subsequently, p-tolualdehyde is further oxidized to p-toluic acid by aldehyde dehydrogenases (ALDHs).

-

Glycine (B1666218) Conjugation: The final step involves the conjugation of p-toluic acid with the amino acid glycine to form this compound. This reaction is catalyzed by the enzyme glycine N-acyltransferase. The resulting this compound is a water-soluble compound that is efficiently excreted in the urine.

Quantitative Data

Toxicokinetic Parameters of p-Xylene in Humans

The following table summarizes key toxicokinetic parameters for p-xylene in humans following inhalation exposure. These values are essential for developing physiologically based toxicokinetic (PBPK) models and for risk assessment.

| Parameter | Value | Reference |

| Systemic Clearance | 117 ± 23 L/h | [5] |

| Terminal Phase Half-life | 30.3 ± 10.2 h | [5] |

Urinary Concentrations of this compound in Human Populations

The concentration of this compound in urine is a widely accepted biomarker of p-xylene exposure. The following table presents data from various human biomonitoring studies.

| Population | Exposure Status | Mean/Median Concentration (µg/g creatinine) | Reference |

| U.S. General Population (NHANES 2011-2016) | Non-users of tobacco | 168 (median) | [6] |

| U.S. General Population (NHANES 2011-2016) | Exclusive smokers | 748 (median) | [6] |

| Gas Station Workers | Exposed | 11 (mean of 4-MHA) | [3] |

| Printing Industry Workers | Exposed | 190 (mean of m- and p-MHA) | [7] |

Experimental Protocols

The analysis of this compound in urine is a well-established procedure. The following sections detail a widely used method based on the NIOSH Manual of Analytical Methods (NMAM) 8301.[8]

Sample Collection and Handling

-

Sample Type: Urine.

-

Collection: Collect spot urine samples in polyethylene (B3416737) bottles. For occupational exposure monitoring, it is recommended to collect samples at the end of a work shift.[8]

-

Preservation: Add a few crystals of thymol (B1683141) to the collection bottle as a preservative.[8]

-

Storage and Shipment: Store samples at 4°C. If analysis is delayed, samples can be frozen. For shipment, pack the samples in an insulated container with refrigerant packs.[8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of this compound in urine.

-

Hydrochloric acid (6 N)

-

Sodium chloride

-

Ethyl acetate (B1210297) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Glacial acetic acid

-

This compound standard

-

Distilled water

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Pipette 1.0 mL of the urine sample into a glass centrifuge tube.[8]

-

Add 80 µL of 6 N hydrochloric acid and mix.[8]

-

Add 0.3 g of sodium chloride and vortex to dissolve.[8]

-

Add 4.0 mL of ethyl acetate and mix by rotation for 2 minutes.[8]

-

Centrifuge at approximately 1500 x g for 5 minutes to separate the layers.[8]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in a known volume (e.g., 1.0 mL) of the HPLC mobile phase.[8]

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid. A typical composition is 84:16:0.025 (v/v/v).[8]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm[8]

-

Injection Volume: 10-20 µL

Prepare a series of calibration standards of this compound in a suitable matrix (e.g., synthetic urine or a pooled urine from unexposed individuals) covering the expected concentration range of the samples. Process the standards through the same extraction procedure as the unknown samples. Construct a calibration curve by plotting the peak area of this compound against its concentration.

Conclusion

The metabolism of p-xylene to this compound is a well-defined pathway that is critical for the detoxification and elimination of this common industrial solvent. The quantification of this compound in urine provides a reliable and non-invasive method for assessing human exposure to p-xylene. The experimental protocols outlined in this guide, based on established methodologies, offer a robust framework for researchers and scientists in the fields of toxicology, occupational health, and drug development. Further research into the specific kinetics of the human enzymes involved will continue to refine our understanding of inter-individual variability in p-xylene metabolism and its toxicological implications.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sid.ir [sid.ir]

- 4. hsl.gov.uk [hsl.gov.uk]

- 5. A physiologically based toxicokinetic model of inhalation exposure to xylenes in Caucasian men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human liver akdehyde dehydrogenase. Kinetics of aldehyde oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Hippuric and Methyl Hippuric Acids in Urine (8301) - Wikisource, the free online library [en.wikisource.org]

The Historical Discovery and Identification of 4-Methylhippuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhippuric acid (4-MHA), a carboxylate resulting from the conjugation of p-toluic acid and glycine (B1666218), is a critical biomarker in occupational and environmental health. Its presence and concentration in urine are directly correlated with exposure to p-xylene (B151628), a prevalent aromatic hydrocarbon in industrial solvents, fuels, and as a precursor in the synthesis of polymers. This technical guide provides an in-depth exploration of the historical discovery, identification, and quantification of 4-MHA. It details the metabolic pathway leading to its formation and presents a comprehensive overview of the analytical methodologies developed for its detection, complete with experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in toxicology, biomarker discovery, and human metabolism studies.

Historical Perspective: From Hippuric Acid to a Biomarker of Xylene Exposure

The journey to identifying this compound is intertwined with the earlier discovery of a related compound, hippuric acid. In 1829, Justus von Liebig first isolated hippuric acid from the urine of horses, naming it from the Greek words hippos (horse) and ouron (urine)[1]. Later, in 1841, Alexander Ure demonstrated the metabolic link between ingested benzoic acid and the excretion of hippuric acid, a finding confirmed by Wilhelm Keller in 1842[2]. This was one of the first elucidated metabolic pathways for a foreign compound.

The discovery of xylene itself is credited to the French chemist Auguste Cahours in 1850, who isolated it from wood tar[1]. However, the understanding of its metabolism and the identification of its metabolites, including this compound, came much later with the advancement of analytical chemistry and toxicology. Early studies on the metabolism of alkylbenzenes laid the groundwork for understanding how compounds like xylene are processed in the body[3].

While a definitive first report on the isolation of this compound as a specific metabolite of p-xylene is not readily apparent in early literature, studies in the mid-20th century began to solidify the connection. Research focused on industrial hygiene and occupational exposure to solvents led to the understanding that methylhippuric acids are the primary urinary metabolites of xylenes[4][5]. By the late 1960s and early 1970s, researchers like Ogata and colleagues had developed methods for the quantitative determination of methylhippuric acids in urine as a reliable test for xylene exposure, establishing 4-MHA's role as a key biomarker[3][6].

Metabolic Pathway of p-Xylene to this compound

The biotransformation of p-xylene into this compound is a multi-step enzymatic process primarily occurring in the liver. This pathway serves to convert the lipophilic xylene into a more water-soluble compound that can be readily excreted in the urine. Approximately 95% of absorbed xylene is metabolized to methylhippuric acid[7][8].

The metabolic cascade is as follows:

-

Oxidation: The methyl group of p-xylene is oxidized to a primary alcohol, p-methylbenzyl alcohol, by cytochrome P450 enzymes.

-

Further Oxidation: The p-methylbenzyl alcohol is then further oxidized, first to p-tolualdehyde and subsequently to p-toluic acid (4-methylbenzoic acid).

-

Glycine Conjugation: Finally, p-toluic acid is conjugated with the amino acid glycine to form this compound (N-(p-toluoyl)glycine).

This final conjugation step is a crucial detoxification reaction. The resulting this compound is a more polar and less toxic molecule that is efficiently eliminated from the body via renal excretion.

References

- 1. acs.org [acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative determination in urine of hippuric acid and m- or p-methylhippuric acid, metabolites of toluene and m- or p-xylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Measurement by gas chromatography of urinary hippuric acid and methylhippuric acid as indices of toluene and xylene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Xylene: its toxicity, measurement of exposure levels, absorption, metabolism and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for 4-Methylhippuric acid.

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

4-Methylhippuric acid, also known as N-(4-methylbenzoyl)glycine or p-toluric acid, is a carboxylic acid and a key metabolite.[1][2] It is most notably recognized as a biomarker for exposure to p-xylene (B151628), a common industrial solvent.[3][4]

| Property | Value | Reference |

| CAS Number | 27115-50-0 | [2] |

| Molecular Formula | C10H11NO3 | [4] |

| Molecular Weight | 193.20 g/mol | [4] |

| Synonyms | N-(4-Methylbenzoyl)glycine, p-Toluric acid | [4] |

| Appearance | White crystalline powder | [N/A] |

| Melting Point | 163-165 °C | [N/A] |

Metabolic Pathway and Biological Significance

This compound is not known to be directly involved in specific endogenous signaling pathways. Its primary biological significance lies in its role as a urinary biomarker for xylene exposure.[3][5] The metabolic pathway involves the biotransformation of p-xylene in the liver.[3]

The metabolic process can be summarized in the following steps:

-

Oxidation of p-Xylene: Inhaled or absorbed p-xylene is first oxidized to p-methylbenzyl alcohol.

-

Further Oxidation: p-Methylbenzyl alcohol is subsequently oxidized to p-toluic acid (4-methylbenzoic acid).[3]

-

Glycine (B1666218) Conjugation: Finally, p-toluic acid is conjugated with the amino acid glycine to form this compound, which is then excreted in the urine.[3][6]

This metabolic detoxification pathway is crucial for eliminating xylene from the body.[6] Elevated levels of this compound in urine are a reliable indicator of recent xylene exposure.[7]

Caption: Metabolic conversion of p-xylene to this compound.

Experimental Protocols

Synthesis of this compound (Adapted from Schotten-Baumann Reaction)

Materials:

-

Glycine

-

10% Sodium Hydroxide (B78521) (NaOH) solution

-

p-Toluoyl chloride (4-methylbenzoyl chloride)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Deionized water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolution of Glycine: Dissolve glycine in a 10% aqueous solution of sodium hydroxide in a flask.

-

Acylation: Cool the solution in an ice bath. Add p-toluoyl chloride dropwise to the cooled solution with vigorous stirring. The base neutralizes the hydrochloric acid that is generated during the reaction.[9]

-

Precipitation: After the addition of p-toluoyl chloride is complete, continue stirring for a short period. Slowly acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper. This will precipitate the this compound.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Recrystallization: Purify the crude this compound by recrystallization from hot ethanol or a mixture of ethanol and water to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Quantitative Analysis of this compound in Urine by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of this compound in biological samples, particularly urine.[13]

Sample Preparation:

-

Urine Collection: Collect urine samples.

-

Acidification: Acidify a known volume of the urine sample with hydrochloric acid.

-

Extraction: Extract the acidified urine with a suitable organic solvent, such as ethyl acetate.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | A mixture of methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) |

| Detection | UV detector at an appropriate wavelength (e.g., 230 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 20 µL |

Quantification:

Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the urine sample can be determined by comparing its peak area to the calibration curve.

Caption: Analytical workflow for urinary this compound.

Conclusion

This compound serves as a critical biomarker for assessing human exposure to xylene. While it does not appear to have a direct role in cellular signaling, its formation is a key step in the detoxification of this prevalent industrial solvent. The experimental protocols provided herein offer a foundation for the synthesis and quantitative analysis of this compound, which are essential for research in toxicology, occupational health, and environmental science. Further investigation into the potential subtle biological effects of this compound, beyond its role as a metabolite, could be a future area of research.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. p-Methylhippuric Acid | C10H11NO3 | CID 97479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (4MHA) - Environmental Toxins - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Drug metabolism - Wikipedia [en.wikipedia.org]

- 7. This compound (4MHA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 11. byjus.com [byjus.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. goldbio.com [goldbio.com]

A Technical Guide to the Solubility of 4-Methylhippuric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Methylhippuric acid in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this guide summarizes the available qualitative information. To offer a valuable comparative reference, quantitative solubility data for the parent compound, hippuric acid, is presented. A detailed, generalized experimental protocol for determining the solubility of this compound using the highly reliable shake-flask method is also provided. This document aims to be a foundational resource for researchers and professionals in drug development, offering both available data and the methodology to generate new, precise solubility profiles.

Introduction

This compound, a derivative of hippuric acid, is a significant metabolite and a key biomarker for exposure to xylene.[1][2] Understanding its solubility in a range of organic solvents is fundamental for a variety of applications in the pharmaceutical and chemical industries. Solubility data is critical for process design, including synthesis, purification, crystallization, and the formulation of dosage forms. The physicochemical properties of a compound, such as its solubility, directly influence its bioavailability and therapeutic efficacy.

This guide addresses the current gap in quantitative solubility data for this compound by consolidating the existing qualitative information and providing a robust experimental framework for its determination.

Solubility of this compound

Qualitative Solubility Data

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

| Ethanol | Soluble |

| Ether | Soluble |

This data is compiled from chemical supplier information and may not represent thermodynamically equilibrated solubility.

Quantitative Solubility of a Related Compound: Hippuric Acid

To provide a frame of reference, the experimentally determined solubility of the parent compound, hippuric acid, in various organic solvents at different temperatures is presented below.[2][3] This data can offer insights into the potential solubility behavior of this compound, though direct extrapolation should be done with caution due to the influence of the methyl group.

| Solvent | Temperature (K) | Molar Fraction Solubility (x) |

| Methanol | 298.15 | 0.0482 |

| 303.15 | 0.0581 | |

| 308.15 | 0.0697 | |

| 313.15 | 0.0836 | |

| 318.15 | 0.1003 | |

| 323.15 | 0.1204 | |

| 328.15 | 0.1445 | |

| Ethanol | 298.15 | 0.0238 |

| 303.15 | 0.0286 | |

| 308.15 | 0.0343 | |

| 313.15 | 0.0412 | |

| 318.15 | 0.0494 | |

| 323.15 | 0.0593 | |

| 328.15 | 0.0712 | |

| 1-Propanol | 298.15 | 0.0159 |

| 303.15 | 0.0191 | |

| 308.15 | 0.0229 | |

| 313.15 | 0.0275 | |

| 318.15 | 0.0330 | |

| 323.15 | 0.0396 | |

| 328.15 | 0.0475 | |

| 1-Butanol | 298.15 | 0.0118 |

| 303.15 | 0.0142 | |

| 308.15 | 0.0170 | |

| 313.15 | 0.0204 | |

| 318.15 | 0.0245 | |

| 323.15 | 0.0294 | |

| 328.15 | 0.0353 | |

| 1,4-Dioxane | 298.15 | 0.0185 |

| 303.15 | 0.0222 | |

| 308.15 | 0.0266 | |

| 313.15 | 0.0319 | |

| 318.15 | 0.0383 | |

| 323.15 | 0.0460 | |

| 328.15 | 0.0552 | |

| Chloroform | 298.15 | 0.0003 |

| 303.15 | 0.0004 | |

| 308.15 | 0.0005 | |

| 313.15 | 0.0006 | |

| 318.15 | 0.0007 | |

| 323.15 | 0.0008 | |

| 328.15 | 0.0010 | |

| Dimethylformamide | 298.15 | 0.1234 |

| 303.15 | 0.1481 | |

| 308.15 | 0.1777 | |

| 313.15 | 0.2132 | |

| 318.15 | 0.2558 | |

| 323.15 | 0.3070 | |

| 328.15 | 0.3684 | |

| Tetrahydrofuran | 298.15 | 0.0128 |

| 303.15 | 0.0154 | |

| 308.15 | 0.0185 | |

| 313.15 | 0.0222 | |

| 318.15 | 0.0266 | |

| 323.15 | 0.0319 | |

| 328.15 | 0.0383 |

Data extracted from "Solubility and solution thermodynamics of hippuric acid in various solvents from 298.15 K to 328.15 K".[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound in organic solvents using the widely accepted shake-flask method.[1][4][5][6][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Pipettes and tips

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vial for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). The solution should appear as a slurry.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility of this compound

Caption: Key factors influencing the solubility of this compound.

References

4-Methylhippuric Acid: A Comprehensive Technical Guide to its Role as a Metabolite in Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhippuric acid (4-MHA) is a primary urinary metabolite of para-xylene, a widely used industrial solvent.[1][2][3] Its detection and quantification in biological matrices, predominantly urine, serve as a reliable biomarker for assessing exposure to xylene.[1][4][5] This technical guide provides an in-depth overview of the toxicological significance of 4-MHA, detailing its metabolic pathway, analytical methodologies for its determination, and quantitative data pertinent to exposure assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the role of 4-MHA in toxicology and occupational health.

Introduction

Xylenes, aromatic hydrocarbons with three isomers (ortho-, meta-, and para-xylene), are extensively used in various industrial applications, including the manufacturing of paints, lacquers, cleaning agents, pesticides, and gasoline.[6][7] Human exposure to xylenes, primarily through inhalation, can lead to adverse health effects, including central nervous system depression, dizziness, nausea, and at high concentrations, more severe neurological and respiratory complications.[6][7]

Biological monitoring of xylene exposure is crucial for safeguarding occupational health. This compound, a metabolite of p-xylene (B151628), is an excellent biomarker for this purpose due to its specificity and correlation with exposure levels.[3][4] This guide will explore the metabolic journey of p-xylene to 4-MHA, the analytical techniques for its measurement, and the interpretation of quantitative data in a toxicological context.

Metabolic Pathway of p-Xylene to this compound

The biotransformation of p-xylene to this compound is a multi-step process primarily occurring in the liver.[1] The metabolic cascade involves two main phases of drug metabolism:

-

Phase I Oxidation: The initial step involves the oxidation of one of the methyl groups of p-xylene, catalyzed by cytochrome P450 enzymes. This reaction forms p-methylbenzyl alcohol, which is subsequently oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield p-toluic acid (4-methylbenzoic acid).[1]

-

Phase II Conjugation: In the final step, p-toluic acid undergoes conjugation with the amino acid glycine (B1666218). This reaction, catalyzed by the enzyme glycine N-acyltransferase, results in the formation of this compound.[1][2]

The resulting this compound is a water-soluble compound that is efficiently excreted from the body via urine.[1]

Toxicology and Clinical Significance

The presence of this compound in urine is a direct indicator of recent exposure to p-xylene, typically within the last 24 to 48 hours.[5] Elevated levels of 4-MHA are associated with increased xylene absorption and may correlate with the symptoms of xylene toxicity.[5] Monitoring urinary 4-MHA concentrations is a cornerstone of biological monitoring programs in occupational settings where workers are exposed to xylene-containing products.[4]

Factors such as co-exposure to other solvents, like methyl ethyl ketone, can inhibit the metabolism of xylene, leading to decreased excretion of methylhippuric acid and increased levels of xylene in the blood and fatty tissues.[8] Furthermore, lifestyle factors such as smoking and alcohol consumption have been shown to significantly reduce the metabolism of xylenes.[9]

Quantitative Data

The concentration of this compound in urine is a key parameter in assessing xylene exposure. The following tables summarize important quantitative data.

Table 1: Biological Exposure Indices and Reference Ranges for Methylhippuric Acids

| Parameter | Value | Population/Comment |

| Biological Exposure Index (BEI) | 1.5 g/g creatinine | For total methylhippuric acids in end-of-shift urine samples.[4][10] |

| Optimal Result (Unexposed) | 0 - 74 mcg/g creatinine | General population with no significant recent exposure.[6] |

| Optimal Result (Unexposed) | 0 - 10 µg/g creatinine | Another reported range for unexposed individuals.[7] |

| Background Levels (Non-exposed) | < 0.01 g/g creatinine | In individuals with no industrial exposure or recent pesticide spraying.[11] |

Table 2: Urinary Concentrations of this compound in Exposed Populations

| Population | Mean Concentration (g/g creatinine) | Study Notes |

| Gas Station Workers | 0.011 | No significant difference was found between exposed and control groups in this study.[12] |

| Printing Industry Workers | 0.19 (for m- and p-MHA) | Workers were primarily exposed to toluene (B28343), with lower levels of xylene isomers.[13] |

| Acute Inhalation Poisoning Cases | 2.57 and 2.68 | Two individuals found unconscious after painting in a closed room.[4] |

Experimental Protocols for this compound Analysis

The determination of this compound in urine is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used method for the quantification of 4-MHA.[10][12][14]

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1.0 mL of a well-mixed urine sample into a 15-mL borosilicate glass tube.[10]

-

Add 80 µL of 6 N HCl and 0.3 grams of sodium chloride, and mix.[10][12]

-

Add 4 mL of ethyl acetate (B1210297) and vortex for 2 minutes.[12]

-

Centrifuge the mixture at 4000 rpm for 6 minutes.[12]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C.[12]

-

Reconstitute the residue in 200 µL of the mobile phase.[12]

5.1.2. Chromatographic Conditions

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of aqueous buffer and organic solvent. Examples include:

-

84:16 (v/v) water/acetonitrile with 0.025% glacial acetic acid.[10]

-

910 mL phosphate (B84403) buffer (12 mM, pH 2), 45 mL tetrahydrofuran, and 45 mL methanol (B129727).[12]

-

-

Flow Rate: 1.5 mL/min.[12]

5.1.3. Calibration

Prepare working standards of this compound in synthetic urine over a concentration range relevant to the expected sample concentrations (e.g., 10 to 1000 µg/mL).[10] Analyze the standards alongside the unknown samples to generate a calibration curve.

Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID)

GC is another robust technique for the analysis of 4-MHA, often requiring a derivatization step to increase the volatility of the analyte.[15][16][17]

5.2.1. Sample Preparation and Derivatization

-

Extract this compound from acidified urine using an appropriate solvent like ethyl acetate, similar to the HPLC preparation.[16]

-

Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.[17]

-

Evaporate the solvent to dryness.

-

Derivatize the dried extract to form a more volatile compound. Common derivatization methods include:

-

Methylation: Using diazomethane (B1218177) or methanol in an acidic medium to form the methyl ester derivative.[15][16]

-

Silylation: Using a silylating agent to form a trimethylsilyl (B98337) (TMS) derivative.[17]

-

5.2.2. Chromatographic Conditions

-

Instrument: Gas chromatograph coupled to a mass spectrometer or a flame ionization detector.[15][17]

-

Column: A capillary column suitable for the separation of the derivatized analytes (e.g., DB-1 or DB-17).[15][17]

-

Carrier Gas: Typically helium or nitrogen.

-

Temperature Program: An oven temperature program is used to achieve optimal separation of the analytes.

-

Injection Mode: Split or splitless injection.

-

Detector:

-

MS: Provides high selectivity and structural information for confident identification.

-

FID: A robust and sensitive detector for general organic compounds.

-

5.2.3. Calibration

Similar to HPLC, a calibration curve is constructed using standards that have undergone the same extraction and derivatization procedure as the samples.

Conclusion

This compound is a critical biomarker in the toxicological assessment of xylene exposure. Its reliable correlation with exposure levels makes it an invaluable tool in occupational health and safety. Understanding its metabolic pathway and the analytical methods for its quantification is essential for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide provide a comprehensive foundation for the study and monitoring of 4-MHA in a toxicological context. Accurate and precise measurement of this metabolite is paramount for mitigating the health risks associated with xylene exposure in various industrial and environmental settings.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. This compound (4MHA) Test | Take Control Of Your Health With Superpower [superpower.com]

- 6. This compound (4MHA) - Environmental Toxins - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. 2-3-4 Methylhippuric Acid (2,-3-,4-MHA) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Metabolic interaction and disposition of methyl ethyl ketone and m-xylene in rats at single and repeated inhalation exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exposure of workers to a mixture of toluene and xylenes. I. Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdc.gov [cdc.gov]

- 11. Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning: Estimation of Ingested Xylene Volume and Association with Clinical Outcome Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 13. brieflands.com [brieflands.com]

- 14. [Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement by gas chromatography of urinary hippuric acid and methylhippuric acid as indices of toluene and xylene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 4-Methylhippuric Acid Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylhippuric acid (4-MHA), a metabolite of p-xylene, is a crucial biomarker for monitoring occupational or environmental exposure to xylene.[1] Xylenes are volatile organic compounds widely used in industrial settings, and monitoring their metabolites is essential for assessing exposure levels and ensuring workplace safety.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely adopted technique for the quantitative analysis of 4-MHA in biological matrices, particularly urine.[4][5] This application note provides a detailed protocol for the determination of this compound using reversed-phase HPLC.

Principle

The method employs reversed-phase HPLC, where the stationary phase is nonpolar (typically a C18 column) and the mobile phase is a polar solvent mixture. In this system, this compound is separated from other endogenous components in the sample matrix based on its hydrophobicity. The sample is injected into the HPLC system, and as it passes through the column, different components are retained to varying degrees. A UV detector is used for the quantification of the analyte as it elutes from the column. The concentration of 4-MHA in the sample is determined by comparing its peak area to that of a known standard.

Comparative Summary of HPLC Methods

Several HPLC methods have been established for the analysis of methylhippuric acid isomers. The following table summarizes the key parameters from various published methods, providing a comparative overview for method selection and development.

| Parameter | Method 1[6] | Method 2[7] | Method 3[8] | Method 4[2] |

| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (details not specified) | Reversed-Phase C18 | Inertsil ODS-80A (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol / 0.2% Acetic Acid (with 6.5 mmol/L KH₂PO₄) (25:75, v/v) | Phosphate (B84403) Buffer (12 mM, pH 2) / Tetrahydrofuran / Methanol (910:45:45, v/v/v) | Acetonitrile / Water / Acetic Acid (160:840:0.25, v/v/v) | Acetonitrile / 0.017M KH₂PO₄ (pH 3.3) with 0.003M 1-decane sulfonic acid (13:87, v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not Specified | 1.4 mL/min |

| Detection (UV) | 254 nm | 216 nm | 254 nm | 225 nm |

| Sample Matrix | Urine | Urine | Urine | Urine |

| Linearity (3/4-MHA) | 2.00 - 598.65 µg/mL | Not Specified | Not Specified | 1 - 40 mg/L (for o-MHA) |

| LOD (3/4-MHA) | 0.12 µg/mL | Not Specified | Not Specified | 0.063 mg/L (for o-MHA) |

Experimental Protocols

This section details a representative protocol for the analysis of 4-MHA in urine, synthesized from established methods.[6][7][8]

Reagents and Materials

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Acetic acid (glacial)

-

Water (HPLC grade or Milli-Q)

-

Thymol (B1683141) (for sample preservation)[1][8]

-

0.45 µm Syringe filters

Instrumentation

-

HPLC system equipped with:

-

Isocratic or Gradient Pump

-

Autosampler/Manual Injector

-

Column Oven

-

UV/Vis Detector

-

-

Analytical Balance

-

pH Meter

-

Centrifuge

-